molecular formula C17H18FNO4S B2587817 2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 667911-83-3

2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2587817
CAS RN: 667911-83-3
M. Wt: 351.39
InChI Key: PXHSPTXBGLBMOH-UHFFFAOYSA-N
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Description

The compound “2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .

Scientific Research Applications

Organic Synthesis

2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: plays a significant role in organic synthesis. Its structure is conducive to sulfonylation reactions , which are pivotal in creating complex molecules. This compound can act as a precursor for synthesizing sulfonyl fluorides, which are valuable in various synthetic routes due to their reactivity and stability .

Chemical Biology

In chemical biology, this compound’s derivatives can be used to study biological systems. Sulfonyl fluorides, for example, are used as probes in enzyme inhibition studies due to their ability to form covalent bonds with amino acid residues in the active sites of enzymes .

Drug Discovery

The sulfonyl group is a common feature in many pharmaceuticals. The unique structure of 2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Materials Science

Sulfonyl derivatives are used in materials science for the development of advanced materials. The fluorosulfonyl group, in particular, can impart desirable properties such as increased thermal stability and chemical resistance .

Catalysis

This compound can be involved in catalytic processes, particularly in metal- and photocatalytic C–S bond functionalization . Such reactions are crucial for creating new C–C and C–X bonds, expanding the utility of sulfones in catalysis .

Natural Product Synthesis

The versatility of sulfones, including those derived from 2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , is exploited in the synthesis of natural products. They serve as intermediates in complex synthetic pathways that lead to the creation of compounds with biological significance .

properties

IUPAC Name

2-(3-fluorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-22-16-8-12-6-7-19(11-13(12)9-17(16)23-2)24(20,21)15-5-3-4-14(18)10-15/h3-5,8-10H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHSPTXBGLBMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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